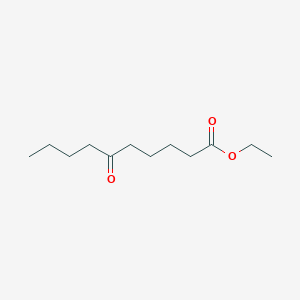
Ethyl 6-oxodecanoate
Cat. No. B1312008
Key on ui cas rn:
4144-61-0
M. Wt: 214.3 g/mol
InChI Key: ABYZTYKKLSUMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07252849B2
Procedure details


A mixture of activated zinc-copper catalyst (11.5 g), butyl acetate (4 g), toluene (5 g), butyl iodide (15 g) and iodine (3 mg) was heated at 110-120° C. for 2 hours. The mixture was then added dropwise with adipic acid monoethyl ester chloride(15.7 g) at 0° C., and then was allowed to react. After the reaction was completed, ice-cooled water was added to the reaction solution, and then decomposed with dilute sulfuric acid. The oily layer was extracted with ether, washed with aqueous sodium hydrogencarbonate, washed with water, and then dried. The residue was evaporated to remove the solvent, and then distilled, thereby giving ethyl 6-oxodecanoate (8.1 g).
Name
adipic acid monoethyl ester chloride
Quantity
15.7 g
Type
reactant
Reaction Step One








Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](I)[CH2:2][CH2:3][CH3:4].II.[Cl-].[CH2:9]([O:11][C:12](=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=O)[CH3:10].S(=O)(=O)(O)O>[Cu].[Zn].O.C1(C)C=CC=CC=1.C(OCCCC)(=O)C>[O:19]=[C:17]([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:16][CH2:15][CH2:14][CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:20] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
adipic acid monoethyl ester chloride
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(C)OC(CCCCC(=O)O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)I
|
|
Name
|
|
|
Quantity
|
3 mg
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
11.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu].[Zn]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 (± 5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The oily layer was extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous sodium hydrogencarbonate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C(CCCCC(=O)OCC)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
